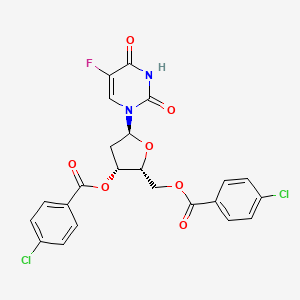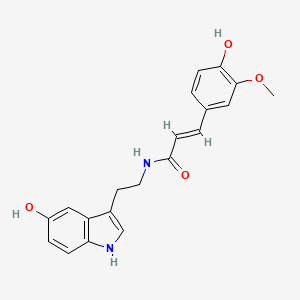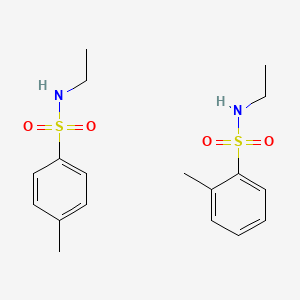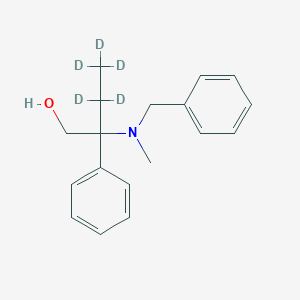
3,5-二-O-对氯苯甲酰 |A-氟尿嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is particularly noted for its role in the synthesis of antiviral and anticancer agents.
科学研究应用
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is a key component in the development of antiviral and anticancer drugs. Its derivatives are used in chemotherapy to inhibit the growth of cancer cells.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine typically involves the condensation of 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride with mercuri-N-acetylcytosine. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves several steps:
- Dissolving 2’-deoxy-D-ribose in dry methanol.
- Adding hydrochloric acid to the solution and stirring at room temperature.
- Neutralizing the solution with pyridine.
- Treating the solution with p-chlorobenzoyl chloride and stirring at room temperature.
- Isolating the product by filtration and drying under vacuum .
化学反应分析
Types of Reactions: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
作用机制
The mechanism of action of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine involves its incorporation into DNA or RNA, where it interferes with the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells such as cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal cellular functions .
相似化合物的比较
- 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
- 2-Deoxy-3,5-bis-O-(4-chlorobenzoyl)-D-erythro-pent
Comparison: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is unique due to its specific structure, which allows it to be incorporated into nucleic acids more efficiently than similar compounds. This enhances its effectiveness as an antiviral and anticancer agent. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
[(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-QRVBRYPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747603 |
Source


|
| Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110558-30-0 |
Source


|
| Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)





![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)
